2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride follows International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple functional groups. The compound bears the Chemical Abstracts Service registry number 1160251-01-3, which provides unambiguous identification in chemical databases. The complete IUPAC name reflects the hierarchical priority of functional groups, with the benzoyl chloride moiety serving as the parent structure due to the high priority of the acyl chloride functional group.
The systematic classification places this compound within the broader category of acyl chlorides, which are reactive derivatives of carboxylic acids characterized by the replacement of the hydroxyl group with a chlorine atom. More specifically, this molecule belongs to the subcategory of aromatic acyl chlorides, where the carbonyl carbon is directly attached to an aromatic ring system. The compound further represents a substituted benzoyl chloride, with benzoyl chloride itself being the archetypal example of aromatic acyl chlorides.
| Nomenclature Component | Chemical Significance | Structural Position |
|---|---|---|
| 2-Position Substitution | Dichlorobenzyloxy group attachment | Ortho to acyl chloride |
| 3-Position Substitution | Methoxy group attachment | Meta to acyl chloride |
| Benzoyl chloride core | Primary functional group | Parent structure |
| 2,6-Dichlorobenzyl | Aromatic substituent | Ether linkage component |
The molecular formula C₁₅H₁₁Cl₃O₃ reflects the elemental composition, with a molecular weight of 345.61 daltons. The compound contains three chlorine atoms distributed between the acyl chloride functionality and the dichlorobenzyl substituent, along with three oxygen atoms participating in different functional groups including the carbonyl, ether linkage, and methoxy group.
Molecular Structure and Functional Group Distribution
The molecular architecture of this compound encompasses multiple distinct functional domains that contribute to its chemical reactivity and physical properties. The central benzoyl chloride framework provides the primary reactive site through its acyl chloride functional group, which consists of a carbonyl carbon bonded to a chlorine atom. This functional group exhibits high electrophilicity due to the electron-withdrawing effects of both the carbonyl oxygen and the chlorine substituent.
The structural complexity increases significantly through the incorporation of a 2,6-dichlorobenzyloxy substituent at the 2-position of the benzoyl chloride ring. This substituent creates an ether linkage connecting two aromatic ring systems, with the dichlorobenzyl component introducing additional halogen substitution. The 2,6-dichloro substitution pattern on the benzyl group creates a symmetrical arrangement of chlorine atoms at the ortho positions relative to the methylene bridge.
| Functional Group | Chemical Formula | Position | Electronic Effect |
|---|---|---|---|
| Acyl chloride | -C(=O)Cl | Primary | Strong electron-withdrawing |
| Methoxy group | -OCH₃ | 3-Position | Electron-donating |
| Ether linkage | -O-CH₂- | 2-Position | Weak electron-donating |
| Dichlorobenzyl | 2,6-Cl₂C₆H₃CH₂- | Substituent | Electron-withdrawing |
The methoxy group positioned at the 3-position introduces electron-donating character through both inductive and resonance effects. This substitution creates an interesting electronic balance within the molecule, as the electron-donating methoxy group partially counteracts the strong electron-withdrawing nature of the acyl chloride functionality. The spatial arrangement of these functional groups influences both the electronic distribution and the potential for intermolecular interactions.
The SMILES notation for this compound, O=C(Cl)C1=CC=CC(OC)=C1OCC2=C(Cl)C=CC=C2Cl, provides a linear representation that captures the connectivity between all atoms while maintaining the essential structural information. The InChI key BIWYMEPBMCNRSC-UHFFFAOYSA-N serves as a unique identifier that encodes the complete molecular structure in a standardized format.
Isomerism and Stereochemical Considerations
The structural framework of this compound presents several important considerations regarding potential isomerism and stereochemical features, despite the absence of traditional chiral centers. The compound's complexity arises from the multiple substitution patterns possible for the various functional groups attached to the aromatic ring systems.
Constitutional isomerism possibilities exist through different positional arrangements of the methoxy and dichlorobenzyloxy substituents on the benzoyl chloride ring. The current structure places the dichlorobenzyloxy group at the 2-position and the methoxy group at the 3-position, creating a specific substitution pattern that influences both chemical reactivity and physical properties. Alternative isomers would include different positional combinations such as 3-[(2,6-dichlorobenzyl)oxy]-4-methoxybenzoyl chloride or 4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzoyl chloride.
The 2,6-dichlorobenzyl substituent introduces additional isomeric considerations through the possible arrangements of chlorine atoms on the benzyl ring. While the current structure features the 2,6-dichloro pattern, alternative dichlorobenzyl isomers such as 3,4-dichlorobenzyl or 2,4-dichlorobenzyl derivatives would represent distinct constitutional isomers with different electronic and steric properties.
| Isomerism Type | Structural Variation | Impact on Properties |
|---|---|---|
| Positional (methoxy) | 2-, 3-, 4-, 5-, 6-positions | Electronic effects vary |
| Positional (benzyloxy) | 2-, 3-, 4-, 5-, 6-positions | Steric effects vary |
| Dichlorobenzyl pattern | 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5- | Electronic distribution changes |
The molecular conformation presents interesting aspects related to the rotation around the ether linkage connecting the two aromatic ring systems. While not creating distinct stereoisomers, different conformational arrangements affect the spatial relationship between the dichlorobenzyl group and the substituted benzoyl chloride ring. The 2,6-dichloro substitution pattern creates significant steric bulk that influences the preferred conformational arrangements and potentially restricts free rotation around certain bonds.
The absence of asymmetric carbon centers means that the compound does not exhibit optical isomerism in the traditional sense. However, the overall molecular architecture creates a three-dimensional structure with specific spatial arrangements of functional groups that influence its chemical behavior and potential for molecular recognition events. The combination of electron-donating and electron-withdrawing substituents creates distinct regions of electron density that contribute to the compound's unique reactivity profile.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-13-7-2-4-9(15(18)19)14(13)21-8-10-11(16)5-3-6-12(10)17/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWYMEPBMCNRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201196454 | |
| Record name | 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160251-01-3 | |
| Record name | 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160251-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2,6-Dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201196454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Methoxybenzoyl Chloride (Acyl Chloride Formation)
The initial step involves converting 3-methoxybenzoic acid to 3-methoxybenzoyl chloride, typically by reaction with chlorinating agents such as thionyl chloride (SOCl₂) or phosgene (COCl₂).
- Phosgene Method : According to patent CN105481687A, o-methoxybenzoic acid can be converted to o-methoxybenzoyl chloride by reacting with solid phosgene in an ethylene dichloride solvent at 40–45°C, using an initiator such as dimethylformamide (DMF) or pyridine to catalyze the reaction. The molar ratios and solvent-to-substrate ratios are carefully controlled to optimize yield and purity. The reaction proceeds under reflux with gas absorption to handle phosgene safely. After reaction completion, vacuum distillation removes solvent, yielding anisoyl chloride (o-methoxybenzoyl chloride).
| Parameter | Value/Condition |
|---|---|
| Reactants | o-Methoxybenzoic acid, phosgene |
| Solvent | Ethylene dichloride |
| Temperature | 40–45°C |
| Catalyst/Initiator | DMF or pyridine |
| Molar ratio (acid:initiator:phosgene) | 1 : 0.04-0.06 : 0.31 |
| Solvent to acid ratio | 2–4 : 1 (mass ratio) |
| Reaction time | 1–2 hours reflux |
This method ensures high-purity acyl chloride formation, a prerequisite for subsequent etherification.
Etherification with 2,6-Dichlorobenzyl Alcohol
The next step is the formation of the ether linkage between the benzoyl chloride and 2,6-dichlorobenzyl alcohol. This typically involves nucleophilic substitution where the hydroxyl group of 2,6-dichlorobenzyl alcohol attacks the acyl chloride carbonyl carbon.
Typical Reaction Conditions : The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions. A base such as pyridine or triethylamine is added to neutralize the hydrochloric acid generated during the reaction.
Solvent : Common solvents include dichloromethane or ethylene dichloride.
Temperature : Controlled low to moderate temperatures (0–25°C) to avoid decomposition or side reactions.
Reaction Time : Typically several hours to ensure completion.
This method is supported by data from benchchem.com for similar compounds, where 2,6-dichlorobenzyl alcohol reacts with benzoyl chloride derivatives in the presence of bases to form the corresponding benzoyl chlorides with ether linkages.
Industrial Production Considerations
In industrial settings, the synthesis of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride may be adapted to batch or continuous flow processes depending on scale and economic factors.
Batch Process : Controlled addition of reagents under inert atmosphere with temperature monitoring.
Continuous Process : Use of flow reactors for phosgene handling and acyl chloride formation, improving safety and throughput.
Purification : Crystallization or distillation to achieve high purity (>99%).
Quality Control : Analytical techniques such as NMR, IR, and HPLC are employed to confirm structure and purity.
Reaction Mechanism Insights
The formation of 3-methoxybenzoyl chloride from 3-methoxybenzoic acid involves nucleophilic substitution of the hydroxyl group by chlorine from phosgene or thionyl chloride, releasing gaseous byproducts (CO, SO₂, or HCl).
During etherification, the hydroxyl oxygen of 2,6-dichlorobenzyl alcohol attacks the electrophilic carbonyl carbon of the acyl chloride, forming an ester intermediate that rearranges to the ether-linked product with elimination of HCl, which is scavenged by the base.
Data Summary Table: Preparation Methods
| Step | Reagents/Conditions | Comments |
|---|---|---|
| 1. Acyl Chloride Formation | 3-Methoxybenzoic acid + Phosgene, DMF or pyridine, ethylene dichloride, 40–45°C, 1–2 h reflux | High purity 3-methoxybenzoyl chloride via chlorination |
| 2. Etherification | 3-Methoxybenzoyl chloride + 2,6-dichlorobenzyl alcohol, base (pyridine or triethylamine), dichloromethane, inert atmosphere, 0–25°C, several hours | Formation of ether linkage, neutralization of HCl by base |
| 3. Purification | Vacuum distillation, recrystallization | Ensures >99% purity |
| 4. Industrial Scale Adaptation | Batch or continuous flow reactors | Safety and scalability considerations |
Research Findings and Optimization Notes
Catalyst Choice : Lewis bases like pyridine and DMF improve reaction rates and selectivity in both acyl chloride formation and etherification steps.
Temperature Control : Critical to prevent over-chlorination or decomposition, especially during phosgene-mediated chlorination.
Moisture Sensitivity : Benzoyl chlorides readily hydrolyze; thus, strictly anhydrous conditions and inert atmosphere are mandatory.
Yield Optimization : Careful control of reagent ratios and reaction times improves yield and minimizes side products.
Safety : Handling of phosgene requires specialized equipment with gas absorption and scrubbing systems.
Chemical Reactions Analysis
Types of Reactions
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution: Formation of substituted benzoyl derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Substituent Variations
2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl Chloride (REF: 10-F399332)
- Structural Difference : The benzyl group has 2,4-dichloro substitution instead of 2,6-dichloro.
- However, it was discontinued by CymitQuimica, possibly due to lower demand or stability concerns .
4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl Chloride (REF: 10-F368919)
- Structural Difference : The dichlorobenzyl ether is at position 4 instead of position 2.
- Impact : The para-substitution may reduce steric strain but could compromise binding affinity in pharmaceutical intermediates. This compound is also discontinued .
Table 1: Substituent Comparison
Functional Group Variations
2,6-Dimethoxybenzoyl Chloride (CAS 1989-53-3)
- Structural Difference : Replaces the dichlorobenzyloxy group with methoxy groups at positions 2 and 4.
- Impact : The absence of chlorine atoms reduces electron-withdrawing effects, lowering reactivity in acylations. The molecular weight (200.62 g/mol) is significantly lower than the target compound’s estimated weight (~340–360 g/mol). This compound is commercially available but serves in less specialized applications .
Isoconazole Nitrate (Impurity D in EP Standards)
- Structural Difference : Contains an imidazole ring instead of a benzoyl chloride group.
- Impact : The imidazole moiety enables antifungal activity, whereas the target compound’s acyl chloride group is tailored for covalent binding in synthesis. Regulatory guidelines highlight the need to control such impurities in pharmaceuticals .
Biological Activity
2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is a synthetic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₁Cl₃O₃
- Molecular Weight : 345.61 g/mol
- CAS Number : 1160251-01-3
- MDL Number : MFCD12197966
The compound features a benzoyl chloride functional group, which enhances its reactivity in chemical processes. The presence of dichlorobenzyl moiety contributes to its unique biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : This compound has been shown to interact with various enzymes and proteins, potentially acting as an inhibitor or activator. For example, it has been utilized in the synthesis of other biologically active compounds, indicating its role in enzyme inhibition pathways.
- Cellular Effects : Studies indicate that this compound can influence cellular processes such as signaling pathways and gene expression. It has been observed to impact cell growth and metabolism in vitro, suggesting a role in modulating cellular functions.
- Stability and Degradation : The compound's stability under laboratory conditions is crucial for its effectiveness. Research indicates that while it maintains stability over time, degradation can occur, affecting its biological activity.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, which may be attributed to its ability to disrupt cell membranes or inhibit critical metabolic pathways within microbial cells.
Cytotoxicity Studies
In animal models, the compound exhibits dose-dependent effects. At lower concentrations, it may enhance enzyme activity and promote beneficial cellular processes; however, at higher doses, it can lead to cytotoxic effects and disrupt normal cellular functions.
Study on Cellular Effects
A study conducted on CHL/IU cells demonstrated that treatment with this compound resulted in significant changes in cell proliferation rates. The findings suggested that the compound could modulate signaling pathways involved in cell growth and apoptosis.
Antimicrobial Activity Assessment
In a comparative study assessing various chlorinated compounds' antimicrobial activities, this compound was found to have a broad spectrum of activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong efficacy against resistant strains.
Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Cytotoxicity | Dose-dependent effects on cell viability | |
| Enzyme Interaction | Potential inhibitor of specific metabolic enzymes |
Q & A
Q. What are the key synthetic routes for 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves two stages:
Formation of the benzyloxy precursor : React 2,6-dichlorobenzyl chloride (CAS 611-19-8, ) with 3-methoxysalicylic acid under basic conditions to install the benzyloxy group.
Conversion to acyl chloride : Treat the intermediate benzoic acid with oxalyl chloride (2 equiv.) and a catalytic amount of DMF in dichloromethane (DCM) under inert atmosphere. Stir for 90 minutes at room temperature .
Q. Critical Parameters :
- Solvent purity : Anhydrous DCM is essential to avoid hydrolysis.
- Catalyst : DMF accelerates the reaction by forming a reactive Vilsmeier-Haack complex.
- Temperature : Prolonged heating above 25°C may degrade acid-sensitive substituents.
Q. Table 1: Representative Reaction Conditions
Q. What safety precautions are essential when handling this compound?
Methodological Answer : This compound is corrosive and moisture-sensitive due to its acyl chloride group. Key precautions include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors .
- Storage : Keep in a sealed desiccator under nitrogen at 2–8°C to prevent hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., vermiculite) .
Q. Table 2: Hazard Codes and Safety Data
| Hazard Code | Risk Phrase | Precautionary Measures |
|---|---|---|
| C (Corrosive) | R34 (Causes burns) | Use chemical-resistant gloves and face shields |
| - | R37 (Irritating to respiratory system) | Ensure adequate ventilation |
Advanced Research Questions
Q. How can researchers optimize the synthesis to minimize by-products such as hydrolyzed acids or dimerization?
Methodological Answer : By-product formation often arises from residual moisture or excessive reaction times. Optimization strategies include:
- Stoichiometric control : Use freshly distilled oxalyl chloride (2.2 equiv.) to ensure complete conversion .
- Moisture exclusion : Pre-dry glassware and solvents (e.g., molecular sieves in DCM).
- Reaction monitoring : Track progress via TLC (hexane:ethyl acetate = 4:1) or FT-IR (disappearance of -OH stretch at ~3200 cm⁻¹) .
Data Contradiction Analysis :
Conflicting yields reported in literature (e.g., 70% vs. 90%) may stem from variations in benzyloxy precursor purity. Recrystallize intermediates from ethanol before chlorination .
Q. How can discrepancies in spectral data (e.g., NMR shifts) between synthesized batches be resolved?
Methodological Answer : NMR discrepancies often arise from residual solvents, stereochemical impurities, or substituent electronic effects. To address this:
High-resolution NMR : Compare δH and δC values with structurally analogous compounds. For example:
Q. Table 3: Expected vs. Observed NMR Shifts
Q. What strategies improve coupling efficiency of this acyl chloride in amide bond formation?
Methodological Answer : For coupling with amines or thiocyanates:
Activation : Pre-activate the acyl chloride with sodium thiocyanate (1 equiv.) in dry acetone for 30 minutes .
Temperature control : Add the amine at 0°C to suppress side reactions, then warm gradually to RT.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
